molecular formula C20H18N4O4 B2783946 methyl 5-((4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate CAS No. 941915-39-5

methyl 5-((4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate

Cat. No.: B2783946
CAS No.: 941915-39-5
M. Wt: 378.388
InChI Key: DQBOZSBHYYNKHN-UHFFFAOYSA-N
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Description

Methyl 5-((4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazinone core substituted with a 4-methyl group and an o-tolyl (2-methylphenyl) moiety at positions 4 and 1, respectively. A furan-2-carboxylate ester is attached via a methylene bridge to the pyridazinone ring.

Properties

IUPAC Name

methyl 5-[[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-12-6-4-5-7-16(12)24-18-15(10-21-24)13(2)22-23(19(18)25)11-14-8-9-17(28-14)20(26)27-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBOZSBHYYNKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC4=CC=C(O4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-((4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate involves multiple steps. A typical synthetic route might include the following:

  • Preparation of the Pyrazolopyridazine Core:
    • Starting Materials: The synthesis often starts with commercially available pyrazoles and pyridazines.

    • Reaction Conditions: Condensation reactions under reflux conditions in the presence of dehydrating agents.

  • Introduction of the o-Tolyl Group:
    • Starting Materials: o-Tolyl derivatives.

    • Reaction Conditions: Electrophilic aromatic substitution or Suzuki coupling reactions are commonly employed.

  • Formation of the Furan-2-Carboxylate Ester:
    • Starting Materials: Methyl furan-2-carboxylate.

    • Reaction Conditions: Esterification reactions catalyzed by acids or bases.

Industrial Production Methods

Industrial-scale synthesis may employ similar steps but with optimization for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms might be used for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylene Bridge

The methylene group (-CH2-) bridging the pyridazinone and furan rings undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Reaction with amines : In ethanol/water at 100°C, the methylene bridge can react with primary amines (e.g., hydrazine) to form hydrazone derivatives, as observed in analogous pyridazinone systems .

  • Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl4 introduces bromine at the methylene position, enabling further cross-coupling reactions .

Table 1: Nucleophilic Substitution Reactions

Reagent/ConditionsProductYieldSource
Hydrazine, EtOH/H2O, 100°CHydrazone derivative81%
NBS, CCl4, rtBrominated analog65%

Ester Hydrolysis and Transesterification

The methyl ester group on the furan ring is susceptible to hydrolysis:

  • Basic hydrolysis : In NaOH/MeOH/H2O (1:1:1) at 60°C, the ester converts to a carboxylic acid, enhancing water solubility .

  • Acid-catalyzed transesterification : With H2SO4 in ethanol, the methyl ester switches to ethyl ester, useful for modifying pharmacokinetic properties .

Table 2: Ester Reactivity

ReactionConditionsOutcomeSource
HydrolysisNaOH/MeOH/H2O, 60°C, 4hCarboxylic acid
TransesterificationH2SO4, EtOH, reflux, 6hEthyl ester

Cyclization Reactions

The pyridazinone ring facilitates cyclization with electrophilic reagents:

  • Formation of fused rings : Heating with acetic anhydride forms a pyrano[3,4-d]pyridazine derivative via intramolecular cyclization .

  • Knorr-type reactions : Condensation with β-ketoesters in PEG-400 yields bicyclic pyrazolo-pyridines .

Catalytic Hydrogenation

The pyridazinone ring undergoes partial hydrogenation:

  • Reduction of double bonds : Using H2/Pd-C in THF at 25°C selectively reduces the C=N bond, generating a dihydropyridazinone analog .

Electrophilic Aromatic Substitution

The furan ring participates in electrophilic substitution:

  • Nitration : HNO3/H2SO4 at 0°C introduces nitro groups at the C3 position of the furan .

  • Sulfonation : SO3/DMF adds sulfonic acid groups, improving solubility for biological assays .

Metal-Catalyzed Cross-Coupling

The brominated derivative (from Table 1) engages in Suzuki-Miyaura couplings:

  • With aryl boronic acids : Pd(PPh3)4/K2CO3 in dioxane/H2O at 80°C yields biaryl derivatives .

Table 3: Cross-Coupling Reactions

Boronic AcidCatalyst SystemProduct YieldSource
Phenylboronic acidPd(PPh3)4, K2CO3, dioxane72%
4-Methoxyphenylboronic acidSame as above68%

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition with maleimides, forming tricyclic adducts .

Acid/Base-Mediated Degradation

Under strongly acidic (HCl, 6M) or basic (NaOH, 2M) conditions:

  • Pyridazinone ring cleavage : Generates pyrazole and furan fragments, critical for metabolite studies .

Scientific Research Applications

Chemistry

The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

Potential applications in drug discovery and development due to its interesting bioactive core. It can serve as a lead compound in the development of new therapeutic agents.

Medicine

Research suggests its potential as an anti-inflammatory or anticancer agent, although detailed biological studies are still ongoing.

Industry

Used in the design of new materials with specific electronic or optical properties. Its structural features can be tailored to meet the needs of various industrial applications.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action depends on its interaction with biological targets, such as enzymes or receptors. Its pyrazolopyridazine core is known to inhibit specific enzymes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features and Core Heterocycles

The table below compares the target compound with structurally related derivatives from the literature:

Compound Name / Class Core Structure Key Substituents Functional Groups / Side Chains Reference
Target Compound Pyrazolo[3,4-d]pyridazinone 4-Methyl, 1-(o-tolyl) Furan-2-carboxylate ester (methylene-linked)
3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one Pyrazolo[3,4-d]oxazinone 3,6-Dimethyl, 1-phenyl Oxazinone ring fused to pyrazole
2-Substituted 6-methylfuro[2,3-d]pyridazin-7(6H)-ones Furo[2,3-d]pyridazinone 6-Methyl Furan ring fused to pyridazinone
3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidinone 3,6-Dimethyl, 1-phenyl, 5-(4-nitrobenzylideneamino) Schiff base side chain

Key Observations :

  • Core Heterocycles: The target compound’s pyrazolo[3,4-d]pyridazinone core differs from pyrazolo-pyrimidinones (e.g., in ) by having a pyridazine (two adjacent nitrogen atoms) instead of a pyrimidine ring (meta nitrogens).
  • Substituents: The o-tolyl group introduces steric hindrance and lipophilicity compared to simpler phenyl groups in analogs .

Physicochemical Properties

  • Solubility : The methylene-linked furan-2-carboxylate ester may improve aqueous solubility relative to fused heterocycles (e.g., in ).

Biological Activity

Methyl 5-((4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate is a complex organic compound that belongs to the pyrazolo-pyridazine family. This compound has garnered attention due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. The following sections will explore its synthesis, biological evaluations, and potential therapeutic implications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclocondensation and functional group modifications. For example, recent studies have utilized high-pressure synthesis techniques to enhance yield and purity, particularly focusing on derivatives of pyrazolo[3,4-d]pyridazine structures .

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazolo derivatives, including those similar to this compound. Notably:

  • Cytotoxicity : The compound exhibited significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung). The IC50 values for these cell lines were reported in the range of 10–20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
MCF-714.34
HCT-1166.90
A54915.43

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown potential in reducing inflammation. Studies have demonstrated that derivatives containing the pyrazolo structure can inhibit myeloperoxidase activity and reduce levels of pro-inflammatory cytokines such as TNF-α and IL-22 in animal models of digestive system inflammation .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Kinase Inhibition : Pyrazolo derivatives often act as inhibitors of various kinases involved in cell proliferation and survival pathways, which are crucial in cancer development .
  • Apoptosis Induction : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo derivatives:

  • Study on MCF-7 Cells : A derivative was tested against MCF-7 cells showing an IC50 value of 0.39 µM, significantly more potent than established drugs like doxorubicin, indicating a promising lead for further development .
  • Inflammation Model : In a model of colitis, treatment with a pyrazolo derivative resulted in decreased histopathological damage and lower inflammatory markers compared to controls treated with standard anti-inflammatory drugs like diclofenac .

Q & A

Q. Q1. What are the key considerations for optimizing the multi-step synthesis of methyl 5-((4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate?

A1. Synthesis optimization requires precise control of:

  • Reaction conditions : Solvent selection (e.g., DMF or dichloromethane for polar intermediates), temperature (reflux vs. room temperature), and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) to minimize side reactions .
  • Purification steps : Use of column chromatography or recrystallization to isolate intermediates. Analytical techniques like thin-layer chromatography (TLC) or HPLC are critical for monitoring purity .
  • Yield improvement : Sequential protection/deprotection of reactive groups (e.g., carboxylate or pyridazine moieties) to prevent undesired cross-reactivity .

Q. Q2. How can researchers confirm the structural integrity of this compound and its intermediates?

A2. Structural validation employs:

  • Spectroscopic methods : ¹H/¹³C NMR for functional group identification (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons in pyrazolo-pyridazine cores) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline intermediates .

Q. Q3. What pharmacological profiling strategies are recommended for initial biological activity screening?

A3. Preliminary screening includes:

  • Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based or colorimetric readouts. IC₅₀ values should be calculated from dose-response curves .
  • Cellular viability studies : MTT or ATP-based assays in relevant cell lines to evaluate cytotoxicity .
  • ADME-Tox profiling : Metabolic stability in microsomal assays and passive permeability via Caco-2 cell models .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?

A4. Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls .
  • Structural analogs : Compare activity across derivatives (e.g., substituent effects on the furan-2-carboxylate group) to identify pharmacophore requirements .
  • Off-target effects : Use proteome-wide profiling (e.g., affinity chromatography-MS) to identify non-specific interactions .

Q. Q5. What methodologies are effective for elucidating the reaction mechanism of key synthetic steps (e.g., cyclization or alkylation)?

A5. Mechanistic studies involve:

  • Kinetic isotope effects (KIE) : To distinguish between concerted vs. stepwise pathways in cyclization reactions .
  • Computational modeling : DFT calculations (e.g., Gibbs free energy barriers) to predict transition states in pyridazine ring formation .
  • Trapping intermediates : Use low-temperature NMR or quenching agents (e.g., MeOH) to isolate reactive intermediates .

Q. Q6. How can researchers design derivatives to enhance target selectivity while minimizing metabolic instability?

A6. Rational design strategies include:

  • Bioisosteric replacement : Substitute the methyl group on the pyridazine ring with trifluoromethyl to improve metabolic stability .
  • Steric shielding : Introduce bulky substituents (e.g., o-tolyl groups) near labile ester bonds to reduce hydrolysis .
  • SAR studies : Systematic variation of the furan-2-carboxylate moiety to map binding interactions with target enzymes .

Q. Q7. What advanced analytical techniques are recommended for characterizing degradation products or synthesis byproducts?

A7. Characterization requires:

  • LC-MS/MS : For identifying low-abundance byproducts (e.g., oxidation products of the pyridazine ring) .
  • NMR hyphenation : LC-NMR for real-time tracking of degradation pathways .
  • Isotopic labeling : Use ¹⁸O or deuterated solvents to trace hydrolytic cleavage sites .

Q. Q8. How can computational tools enhance the understanding of structure-activity relationships (SAR) for this compound?

A8. Computational approaches include:

  • Molecular docking : To predict binding poses in target proteins (e.g., kinases) using software like AutoDock Vina .
  • MD simulations : Assess conformational stability of the pyrazolo-pyridazine core in aqueous vs. lipid environments .
  • QSAR modeling : Develop predictive models using electronic descriptors (e.g., Hammett constants) of substituents .

Methodological Best Practices

Q. Q9. What experimental designs are critical for scaling up synthesis without compromising purity?

A9. Scale-up requires:

  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress .
  • Design of experiments (DoE) : Multi-variable optimization (e.g., Taguchi methods) to balance yield and purity .
  • Green chemistry principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. Q10. How should researchers address discrepancies between computational predictions and experimental data in SAR studies?

A10. Mitigation strategies include:

  • Force field refinement : Use polarized continuum models (PCM) to account for solvent effects in docking simulations .
  • Crystallographic validation : Compare predicted vs. observed binding modes via X-ray co-crystallography .
  • Dynamic simulations : Incorporate protein flexibility using accelerated MD to resolve rigid-body docking inaccuracies .

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